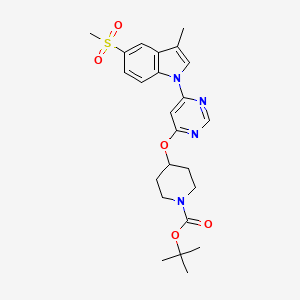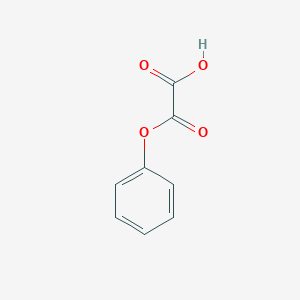
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-4-oxobut-2-enoate.
Substitution: Various substituted esters or amides.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C11H9NO5 |
|---|---|
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
methyl (E)-4-(4-nitrophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9NO5/c1-17-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
WTXPAVBQCZLDIE-VOTSOKGWSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)




![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)


![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)




